3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one
Overview
Description
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound characterized by its unique azetidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable aromatic compound followed by the introduction of the trifluoromethyl group. The final step involves the formation of the azetidinone ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially disrupting biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(2-nitrophenyl)azetidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
3,3-Dimethyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but with different positioning of the nitro group, affecting its chemical behavior.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 3,3-Dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique, providing a combination of electron-withdrawing effects that can significantly alter its chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,3-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-11(2)6-16(10(11)18)8-4-3-7(12(13,14)15)5-9(8)17(19)20/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYVRAUVTHVMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650456 | |
Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861881-16-5 | |
Record name | 3,3-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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